
5-Iodo-6-amino-1,2-benzopyrone
Vue d'ensemble
Description
5-Iodo-6-amino-1,2-benzopyrone: is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is a derivative of benzopyrone, characterized by the presence of an iodine atom at the 5th position and an amino group at the 6th position on the benzopyrone ring.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
The primary target of 5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is the nuclear enzyme poly (ADP-ribose) synthetase (PARS) , also known as polyADP-ribose polymerase (PARP) . This enzyme plays a crucial role in various cellular processes, including DNA repair, genomic stability, and programmed cell death .
Mode of Action
INH2BP acts as a potent inhibitor of PARS . It interacts with PARS, preventing its activation and subsequent functions . This inhibition can protect cells from damage and death in certain conditions, such as diabetes .
Biochemical Pathways
INH2BP affects several cellular signal transduction pathways . It has been shown to regulate the activation of mitogen-activated protein kinase (MAP kinase) and nuclear factor kappa B (NF-kappa B) . These pathways play key roles in cellular responses to stress and inflammation .
Pharmacokinetics
Its effectiveness in in vivo studies suggests that it has suitable bioavailability .
Result of Action
INH2BP has demonstrated protective effects against cell damage and death in various models. For instance, it has been shown to protect mice from multiple-low-dose-streptozotocin-induced diabetes . It also protects cells from oxidative stress-induced apoptosis by reducing the production of intracellular reactive oxygen species (ROS), regulating apoptotic-related proteins, and activating the ERK1/2 and p38 MAPK .
Action Environment
The action of INH2BP can be influenced by environmental factors such as the presence of endotoxins or cytokines . For example, INH2BP has been shown to modulate the production of inflammatory mediators in response to bacterial lipopolysaccharide (LPS), an endotoxin . It’s also worth noting that the effectiveness of INH2BP can vary depending on the specific cellular and disease context .
Analyse Biochimique
Biochemical Properties
5-Iodo-6-amino-1,2-benzopyrone interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cellular stress responses . This interaction can lead to anti-apoptotic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to protect H9c2 cardiomyoblast cells against oxidative stress-induced apoptosis . It reduces the production of intracellular reactive oxygen species (ROS), enhances the expression of antioxidant enzymes, and influences cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It scavenges intracellular ROS and enhances the expression of antioxidant enzymes such as Mn-SOD and Cu/Zn-SOD . It also influences the activation of extracellular regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) phosphorylation in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to significantly reduce cell death caused by hydrogen peroxide in H9c2 cells . It also significantly reduces ROS production by hydrogen peroxide .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a PARP inhibitor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-amino-1,2-benzopyrone typically involves the iodination of 6-amino-1,2-benzopyrone. The process can be carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-6-amino-1,2-benzopyrone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amines derived from the reduction of the amino group.
Comparaison Avec Des Composés Similaires
6-Amino-5-iodo-2H-1-benzopyran-2-one: A closely related compound with similar structural features and biological activities.
5-Aminoisoquinolin-1(2H)-one: Another PARP inhibitor with comparable inhibitory effects on DNA repair mechanisms.
4-Hydroxyquinazoline: A compound with similar anti-cancer properties but different structural characteristics.
Uniqueness: 5-Iodo-6-amino-1,2-benzopyrone is unique due to its specific substitution pattern on the benzopyrone ring, which imparts distinct chemical and biological properties. Its ability to inhibit PARP and modulate multiple cellular signaling pathways makes it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
6-amino-5-iodochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRAFPGUBABZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160350 | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137881-27-7 | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: INH2BP acts as a potent and selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP, also known as pADPRT) [, , , , , , , , , , , , , ]. This inhibition indirectly affects various cellular processes, including DNA repair, transcription, inflammation, and cell death. For instance, it has been shown to:
- Downregulate growth stimulatory signal pathways: This includes diminishing cyclin A protein, augmenting the hypophosphorylated form of Rb protein, downregulating DNA-methyltransferase, PKC, and ODC proteins, and suppressing ras gene expression without affecting the ras gene itself [].
- Modulate inflammatory responses: INH2BP inhibits the production of inflammatory mediators like prostaglandins and nitric oxide, while also enhancing LPS-induced IL-10 production [].
- Protect against oxidative stress-induced apoptosis: It achieves this by scavenging intracellular reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like Mn-SOD, Cu/Zn-SOD, and heme oxygenase-1 [].
- Impact mitochondrial function: While INH2BP protects against mitochondrial injury caused by PARS activation in response to oxidants like peroxynitrite [], it does not prevent peroxynitrite-induced mitochondrial dysfunction and cell death in oligodendrocytes, suggesting a cell-type specific effect [].
ANone: The provided abstracts do not elaborate on the material compatibility and stability of INH2BP under various conditions. Further research or information from the manufacturer would be necessary to address these aspects.
A: The provided abstracts primarily focus on INH2BP as a PARP inhibitor and do not suggest inherent catalytic properties or applications beyond its inhibitory role. Its primary mechanism of action involves binding to PARP, preventing its enzymatic activity [, , , , , , , , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


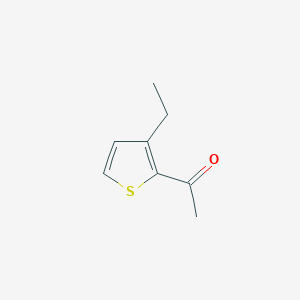
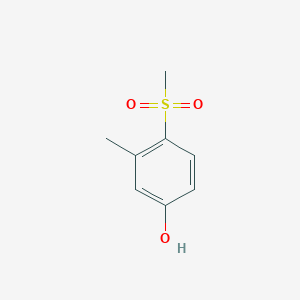
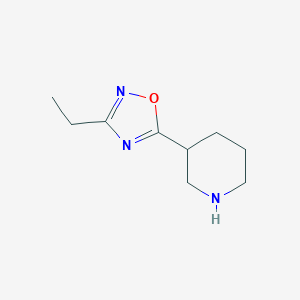
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
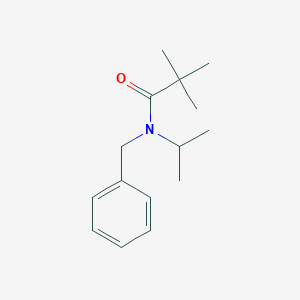

![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
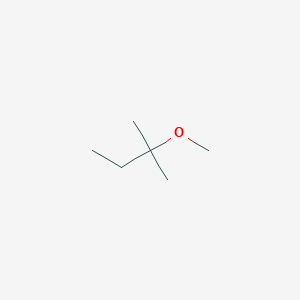
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)



![2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane](/img/structure/B166777.png)
